molecular formula C15H15N3OS B2828014 2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448031-54-6

2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No.: B2828014
CAS No.: 1448031-54-6
M. Wt: 285.37
InChI Key: SDCRHIQCSYNFAQ-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidines and α,β-unsaturated carbonyl compounds.

    Thioether Formation:

    Ketone Introduction: The ethanone moiety can be introduced through acylation reactions, often using acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to improve reaction efficiency.

    Solvent Selection: Choosing solvents that maximize solubility and reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Nucleophiles: Thiols, amines, or halides for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the ketone group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structure suggests it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and structural features make it suitable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone depends on its interaction with biological targets. It may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Acting as an agonist or antagonist.

    Modulating Pathways: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone: Similar structure but with a methylthio group instead of a benzylthio group.

    2-(Phenylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone: Similar structure but with a phenylthio group.

Uniqueness

2-(Benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is unique due to the presence of the benzylthio group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-benzylsulfanyl-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-15(10-20-9-12-4-2-1-3-5-12)18-7-13-6-16-11-17-14(13)8-18/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCRHIQCSYNFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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